N-Fmoc-DL-isovaline
Overview
Description
N-Fmoc-DL-isovaline is a derivative of isovaline, an amino acid, where the amino group is protected by the fluorenylmethyloxycarbonyl (Fmoc) group. This compound is widely used in peptide synthesis due to its stability and ease of removal under basic conditions. The Fmoc group serves as a protecting group for the amino function, allowing for selective reactions at other sites on the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Fmoc-DL-isovaline typically involves the reaction of DL-isovaline with 9-fluorenylmethyl chloroformate (Fmoc-Cl) under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or dimethylformamide, with a base like triethylamine or sodium bicarbonate to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to handle the reagents and solvents efficiently. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Fmoc-DL-isovaline undergoes several types of chemical reactions, including:
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide.
Coupling Reactions: It can participate in peptide bond formation through nucleophilic substitution reactions with activated carboxyl groups.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide is commonly used for the removal of the Fmoc group.
Coupling: Reagents like dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) are used to activate carboxyl groups for peptide bond formation.
Major Products Formed
Deprotection: The major product is DL-isovaline after the removal of the Fmoc group.
Coupling: The major products are peptides with this compound incorporated into their sequences.
Scientific Research Applications
N-Fmoc-DL-isovaline is extensively used in scientific research, particularly in the fields of:
Chemistry: It serves as a building block in the synthesis of peptides and other complex molecules.
Biology: It is used in the study of protein structure and function by incorporating it into synthetic peptides.
Industry: It is used in the production of peptide-based materials and hydrogels for various applications.
Mechanism of Action
The primary mechanism of action of N-Fmoc-DL-isovaline involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino function during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further reactions, such as peptide bond formation . The molecular targets and pathways involved are primarily related to the synthesis and modification of peptides .
Comparison with Similar Compounds
Similar Compounds
N-Fmoc-L-isovaline: Similar to N-Fmoc-DL-isovaline but with a specific stereochemistry.
N-Fmoc-L-valine: Another Fmoc-protected amino acid used in peptide synthesis.
N-Fmoc-DL-alanine: A simpler amino acid with similar protective group chemistry.
Uniqueness
This compound is unique due to its specific structure, which includes the isovaline moiety. This provides distinct steric and electronic properties that can influence the behavior of peptides and other molecules in which it is incorporated.
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylbutanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-3-20(2,18(22)23)21-19(24)25-12-17-15-10-6-4-8-13(15)14-9-5-7-11-16(14)17/h4-11,17H,3,12H2,1-2H3,(H,21,24)(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZSLHAJXIQCMLR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
160885-93-8 | |
Record name | 2-(amino)-2-methylbutanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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